3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity established through multiple nomenclature systems and analytical characterization methods. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxybenzaldehyde. The Chemical Abstracts Service has assigned this compound the registry number 887679-08-5, providing a unique identifier for chemical databases and literature searches.
The molecular formula C₁₄H₁₅NO₃ reflects the compound's composition, with a molecular weight of 245.27 grams per mole. This molecular weight calculation is supported by computational chemistry methods and confirmed through mass spectrometry analysis. The compound exhibits several synonymous names in chemical literature, including 3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-methoxybenzaldehyde and 3-((3,5-Dimethylisoxazol-4-yl)methyl)-4-methoxybenzaldehyde, demonstrating the variations in nomenclature conventions across different chemical databases.
Structural characterization relies heavily on spectroscopic methods, with the compound's International Chemical Identifier represented as InChI=1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3. The corresponding InChI Key KYMFDJYFADPPKK-UHFFFAOYSA-N provides a shortened hash representation for rapid database searches. The Simplified Molecular Input Line Entry System representation CC1=C(C(=NO1)C)CC2=C(C=CC(=C2)C=O)OC offers a linear notation that captures the complete structural information.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 887679-08-5 |
| PubChem Compound Identifier | 6495995 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| International Chemical Identifier | InChI=1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3 |
| InChI Key | KYMFDJYFADPPKK-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC1=C(C(=NO1)C)CC2=C(C=CC(=C2)C=O)OC |
Historical Context and Discovery
The development of this compound emerges from the broader historical context of isoxazole chemistry and its evolution as a significant class of heterocyclic compounds. Isoxazoles, as five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, have been recognized for their importance in medicinal chemistry since their initial discovery and characterization in the late nineteenth century. The fundamental isoxazole structure has served as a cornerstone for developing numerous pharmaceutical compounds and synthetic intermediates.
The compound was first documented in chemical databases in 2006, as evidenced by its creation date in PubChem records. This timeline corresponds with the period of intensive research into isoxazole derivatives as potential bioactive compounds, particularly in the context of developing novel pharmaceutical agents. The modification date of 2025 in database records indicates ongoing interest and research activity surrounding this compound.
The synthetic pathway leading to this compound represents an advancement in the methodology for creating complex isoxazole-containing molecules. The compound's development parallels the broader trend in organic chemistry toward creating multifunctional molecules that combine different pharmacophoric elements within a single structure. This approach allows chemists to design compounds with enhanced biological activity and improved selectivity profiles.
Research into 3,5-dimethylisoxazole derivatives has revealed their particular significance as acetyl-lysine mimetic compounds, which has driven considerable interest in synthesizing structurally related molecules. The recognition that 3,5-dimethylisoxazole moieties can effectively mimic acetylated lysine residues in biological systems has opened new avenues for drug discovery, particularly in the field of epigenetic medicine.
Significance in Organic Chemistry and Heterocyclic Chemistry
This compound occupies a position of considerable importance within the fields of organic and heterocyclic chemistry due to its unique structural features and synthetic versatility. The compound exemplifies the successful integration of two distinct chemical moieties: the electron-deficient isoxazole ring system and the electron-rich methoxy-substituted benzaldehyde core. This combination creates a molecule with diverse reactivity patterns and multiple sites for chemical modification.
The isoxazole ring system within the compound contributes significantly to its chemical behavior through its electron-deficient aromatic character. Isoxazoles are known for their enhanced reactivity in nucleophilic and cycloaddition reactions, making them valuable intermediates in synthetic transformations. The presence of methyl substituents at the 3- and 5-positions of the isoxazole ring provides steric protection while maintaining the electronic properties that make isoxazoles synthetically useful.
The benzaldehyde portion of the molecule introduces additional synthetic possibilities through the reactive aldehyde functional group. Aldehydes are well-established as versatile building blocks in organic synthesis, capable of participating in condensation reactions, nucleophilic additions, and oxidation-reduction processes. The methoxy substituent on the benzene ring further modulates the electronic properties of the aldehyde group, potentially influencing both its reactivity and the stability of reaction products.
From a mechanistic perspective, the compound demonstrates the principles of heterocyclic chemistry through its ability to participate in various chemical transformations. The isoxazole ring can undergo ring-opening reactions under appropriate conditions, revealing latent 1,3-dicarbonyl functionality that can be exploited for further synthetic elaboration. This ring-opening behavior is particularly significant because it provides access to acyclic intermediates that can be transformed into other heterocyclic systems or incorporated into larger molecular frameworks.
The compound also serves as an important example of how heterocyclic chemistry can be applied to create molecules with specific biological activities. The 3,5-dimethylisoxazole moiety has been recognized as an effective bioisostere for acetyl-lysine, demonstrating how careful structural design can lead to molecules that interact specifically with biological targets. This application highlights the intersection between pure chemical research and practical pharmaceutical development.
Table 2: Structural Features and Chemical Significance
| Structural Element | Chemical Significance | Synthetic Applications |
|---|---|---|
| 3,5-Dimethylisoxazole ring | Electron-deficient aromatic system; acetyl-lysine bioisostere | Nucleophilic substitutions; bioactive compound synthesis |
| Methylene bridge | Flexible linker; sp³ hybridization | Conformational control; further functionalization |
| Methoxy group | Electron-donating substituent | Directing group for electrophilic aromatic substitution |
| Aldehyde function | Electrophilic carbon center | Condensation reactions; nucleophilic additions |
Relationship to Related Isoxazole Derivatives
The structural relationship between this compound and other isoxazole derivatives reveals important patterns in heterocyclic chemistry and provides insights into structure-activity relationships within this class of compounds. A closely related compound, 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde, differs primarily in the connectivity between the isoxazole and benzaldehyde moieties, featuring an ether linkage rather than a direct carbon-carbon bond. This structural variation, while seemingly minor, can significantly impact the compound's chemical behavior and biological activity.
The ether-linked derivative 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde has a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 grams per mole, making it slightly smaller than the methylene-bridged compound. The ether oxygen in this related compound introduces additional conformational flexibility and potential hydrogen-bonding capabilities, which can influence both chemical reactivity and biological interactions.
Another significant class of related compounds includes the various substituted 3,5-dimethylisoxazole derivatives that have been developed as bromodomain inhibitors. These compounds demonstrate the versatility of the 3,5-dimethylisoxazole core structure as a foundation for developing bioactive molecules. Research has shown that compounds containing the 3,5-dimethylisoxazole moiety can effectively compete with acetylated histone-mimicking peptides for binding to bromodomain proteins, highlighting the importance of this structural motif in epigenetic research.
The compound 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde represents another important structural relative, featuring a shorter aliphatic chain connecting the isoxazole ring to the aldehyde functionality. This compound has been studied for its potential as an aldehyde dehydrogenase inhibitor and demonstrates how modifications to the linking group between the isoxazole and aldehyde can dramatically alter biological activity.
Comparative analysis of these related compounds reveals several important structure-activity principles. The nature of the linking group between the isoxazole ring and the benzene ring significantly influences the overall molecular geometry and conformational flexibility. Direct carbon-carbon bonds, as in this compound, provide a more rigid connection compared to ether linkages, which can affect how the molecule interacts with biological targets or participates in chemical reactions.
The positioning of substituents on the benzene ring also plays a crucial role in determining the properties of isoxazole-benzaldehyde hybrid compounds. The 4-methoxy substitution pattern in this compound places the electron-donating methoxy group para to the aldehyde function, which can influence the electrophilicity of the carbonyl carbon and the overall electronic distribution within the molecule.
Table 3: Comparative Analysis of Related Isoxazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Chemical Abstracts Service Number |
|---|---|---|---|---|
| This compound | C₁₄H₁₅NO₃ | 245.27 | Methylene bridge; methoxy substitution | 887679-08-5 |
| 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde | C₁₃H₁₃NO₃ | 231.25 | Ether linkage; no methoxy substitution | 610260-63-4 |
| 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde | C₇H₉NO₂ | 139.15 | Direct acetaldehyde connection | Not specified |
The relationship between these compounds also illustrates the modular nature of isoxazole chemistry, where the 3,5-dimethylisoxazole core can be combined with various other functional groups to create molecules with tailored properties. This modularity has made isoxazole derivatives attractive targets for combinatorial chemistry approaches and parallel synthesis strategies, enabling rapid exploration of structure-activity relationships within this chemical space.
Furthermore, the study of related isoxazole derivatives has contributed to understanding the broader principles governing the biological activity of heterocyclic compounds. The recognition that 3,5-dimethylisoxazole can serve as an acetyl-lysine bioisostere has implications beyond the specific compounds discussed here, suggesting that this structural motif might be broadly applicable in the design of epigenetic modulators and other bioactive molecules.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMFDJYFADPPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylisoxazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzoic acid.
Reduction: 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the biological activity of isoxazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The isoxazole ring can interact with various biological targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with five analogs based on substituents, functional groups, and reported activities.
Table 1: Key Characteristics of Analogs
Substituent Effects on Physicochemical Properties
- Isoxazole vs. In contrast, the pyrazole analog () contains a nitro group, which is strongly electron-withdrawing, possibly increasing reactivity but reducing solubility .
- Methoxy Positioning : The 4-methoxy group in the target compound and 4-methoxy-benzaldehyde () is associated with plant volatile organic compounds (VOCs) involved in herbivore-induced responses. Syringaldehyde’s 3,5-dimethoxy substitution () may enhance steric hindrance and alter receptor binding .
- Linker Variations : I-6373 () uses a phenethylthio linker and ethyl ester, which could improve lipid solubility compared to the target compound’s methylene bridge .
Biological Activity
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde, with the molecular formula C14H15NO3 and a molecular weight of approximately 245.27 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features an isoxazole ring and a methoxy-benzaldehyde moiety, which contribute to its unique biological properties. The structural representation is as follows:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Molecular docking studies suggest that the compound interacts with specific proteins involved in tumor growth inhibition. The presence of the isoxazole moiety allows for effective binding through hydrogen bonding and hydrophobic interactions with target proteins, which may lead to the suppression of cancer cell proliferation.
Case Study:
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses both antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 15.20 |
| Escherichia coli | 12.50 |
| Candida albicans | 18.30 |
These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The isoxazole ring enhances interaction with biological targets, while the methoxy group may improve solubility and bioavailability.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high purity and yield. Techniques such as chromatography are utilized for purification purposes .
Stability Studies
Thermal gravimetric analysis has shown that the compound remains stable up to certain temperatures before decomposition occurs, indicating its potential for practical applications in drug formulation .
Q & A
Q. What are the established synthetic routes for 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde?
The compound is typically synthesized via alkylation of 3,5-dimethylisoxazole with a 4-methoxybenzyl halide derivative. A common method involves refluxing the reactants in tetrahydrofuran (THF) with a strong base like potassium tert-butoxide (KOtBu) to facilitate nucleophilic substitution. Post-reaction purification steps include distillation under reduced pressure and recrystallization using ethanol/water mixtures . This approach mirrors protocols for analogous pyrazole derivatives, with adjustments for isoxazole reactivity .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- FTIR : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, isoxazole ring vibrations).
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at ~δ 3.8 ppm, isoxazole methyl groups as singlets).
- Mass Spectrometry (MS) : Validates molecular weight (expected m/z ≈ 259.3 for [M+H]⁺) .
Q. What are the solubility and stability properties under laboratory conditions?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but has limited water solubility. Stability tests indicate decomposition under prolonged exposure to light or acidic conditions, necessitating storage in inert atmospheres at low temperatures .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is employed to determine bond lengths, angles, and torsion angles. For example, the isoxazole-aldehyde dihedral angle can be compared to computational models (e.g., DFT-optimized structures) to validate stereoelectronic effects . Crystallization is achieved via slow evaporation of ethanol solutions, yielding crystals suitable for data collection .
Q. What strategies mitigate low yields in the alkylation step during synthesis?
Yield optimization involves:
Q. How does the methoxy group influence electrophilic aromatic substitution (EAS) reactivity?
The methoxy group acts as an electron-donating substituent, directing EAS to the ortho/para positions. Nitration studies using HNO₃/H₂SO₄ show preferential substitution at the ortho position relative to the aldehyde group, confirmed by HPLC and ¹H NMR . Competing reactions (e.g., aldehyde oxidation) are minimized by using mild nitrating agents .
Q. What computational methods predict its potential bioactivity?
Molecular docking (e.g., AutoDock Vina) with bacterial enoyl-ACP reductase or human kinase targets reveals binding affinities. Quantitative Structure-Activity Relationship (QSAR) models highlight the importance of the isoxazole ring’s hydrophobicity for antimicrobial activity .
Data Contradiction and Resolution
Q. How to address discrepancies in reported NMR chemical shifts?
Conflicting δ values for the benzaldehyde proton (e.g., δ 9.8 vs. 10.1 ppm) may arise from solvent polarity or pH variations. Standardization using deuterated DMSO and trace TMS resolves such issues. 2D NMR (e.g., HSQC, HMBC) further clarifies coupling patterns and confirms assignments .
Q. Why do biological assays show variable inhibition against Gram-positive bacteria?
Discrepancies in MIC (Minimum Inhibitory Concentration) values (e.g., 8–32 µg/mL) stem from differences in bacterial strains or assay conditions (e.g., nutrient media composition). Meta-analysis of published data and standardized CLSI protocols are recommended for cross-study comparisons .
Methodological Best Practices
Q. What safety protocols are critical during handling?
Use fume hoods for synthesis due to volatile solvents (THF, DMF). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste disposal follows EPA guidelines for halogenated byproducts .
Q. How to validate purity for pharmacological studies?
- HPLC : Purity ≥95% confirmed with a C18 column (acetonitrile/water mobile phase).
- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
